3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide
Description
3-Chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide (molecular formula: C₂₀H₁₁Cl₂F₆N₄O) is a pyrazolo[1,5-a]pyrimidine derivative characterized by a trifluoromethyl group at position 7, a phenyl group at position 5, and a chloro substituent at position 3. With a molecular weight of 451.23 g/mol and ChemSpider ID 938356, this compound exhibits structural features common to bioactive heterocycles, including metabolic stability conferred by trifluoromethyl groups and halogen atoms . Pyrazolo[1,5-a]pyrimidines are recognized for their roles as kinase inhibitors, GABA receptor modulators, and antiparasitic agents, positioning this compound as a candidate for therapeutic development .
Properties
Molecular Formula |
C21H11ClF6N4O |
|---|---|
Molecular Weight |
484.8 g/mol |
IUPAC Name |
3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide |
InChI |
InChI=1S/C21H11ClF6N4O/c22-16-17(19(33)30-13-9-5-4-8-12(13)20(23,24)25)31-32-15(21(26,27)28)10-14(29-18(16)32)11-6-2-1-3-7-11/h1-10H,(H,30,33) |
InChI Key |
ZXTYZYFWUCFWET-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC=C4C(F)(F)F)Cl |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C(C(=NN3C(=C2)C(F)(F)F)C(=O)NC4=CC=CC=C4C(F)(F)F)Cl |
Origin of Product |
United States |
Biological Activity
The compound 3-chloro-5-phenyl-7-(trifluoromethyl)-N-[2-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide is a member of the pyrazolo[1,5-a]pyrimidine class, which has gained attention due to its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula for this compound is , with a molecular weight of approximately 410.67 g/mol. Its structure features a pyrazolo[1,5-a]pyrimidine core, which is known for its ability to interact with various biological targets.
Research indicates that pyrazolo[1,5-a]pyrimidines exhibit potent inhibitory effects on specific enzymes and pathways involved in disease processes. Notably:
- Inhibition of Mycobacterial ATP Synthase : Compounds in this class have been identified as inhibitors of mycobacterial ATP synthase, making them potential candidates for treating Mycobacterium tuberculosis infections. Studies have shown that certain analogues can effectively inhibit bacterial growth in vitro and demonstrate activity in vivo in mouse models of tuberculosis .
- Anticancer Activity : The compound's structural features suggest it may act as an inhibitor of various kinases involved in cancer progression, including EGFR and VEGFR pathways. For instance, derivatives have shown IC50 values ranging from 0.3 to 24 µM against these targets, indicating significant anticancer potential .
Structure-Activity Relationships (SAR)
The biological activity of pyrazolo[1,5-a]pyrimidines is heavily influenced by their substituents. The presence of trifluoromethyl and chloro groups enhances lipophilicity and electronic properties, which are crucial for binding affinity to target proteins.
| Substituent | Effect on Activity |
|---|---|
| Trifluoromethyl | Increases potency against mycobacterial targets |
| Chlorine | Enhances selectivity towards cancer cell lines |
| Phenyl groups | Contribute to hydrophobic interactions with target enzymes |
Case Studies
Several studies have explored the biological activity of related compounds:
- Study on Antimycobacterial Activity : A series of pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their ability to inhibit M.tb growth. The most effective compounds demonstrated low toxicity towards human cells while maintaining high efficacy against bacterial cultures .
- Anticancer Efficacy : In vitro assays using cancer cell lines such as MCF-7 showed that certain derivatives could induce apoptosis and inhibit cell migration at low micromolar concentrations. Mechanistic studies revealed that these compounds could disrupt cell cycle progression and promote DNA fragmentation .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of trifluoromethyl-pyrimidines have been shown to exhibit significant antiproliferative effects against various cancer cell lines. The National Cancer Institute has screened several compounds from this class, identifying promising candidates for further development.
| Compound | Cell Lines Tested | IC50 Values |
|---|---|---|
| 3-Chloro-5-phenyl... | A375, DU145, MCF-7 | < 10 µM |
| 5-Trifluoromethyl... | C32, HaCaT | < 20 µM |
These findings suggest that the compound may interfere with critical cellular pathways involved in cancer cell proliferation and survival.
Antiviral Activity
The compound has also been investigated for its antiviral properties, particularly against influenza viruses. Research indicates that certain derivatives can disrupt protein-protein interactions critical for viral replication. For example, studies have demonstrated that modifications to the phenyl ring can enhance binding affinity to viral polymerase complexes.
Anticancer Studies
A notable study evaluated several derivatives against human cancer cell lines using standard assays to determine cytotoxicity and mechanisms of action. The most active compounds were subjected to further pharmacokinetic studies to assess their viability as therapeutic agents.
Antiviral Studies
Another key research effort focused on the antiviral potential against influenza A virus. The study utilized molecular docking simulations to predict binding affinities and confirmed these findings through in vitro assays demonstrating significant inhibition of viral replication.
Comparison with Similar Compounds
Table 1: Substituent Analysis and Molecular Properties
Key Observations:
Table 3: Reported Bioactivities of Selected Analogs
Activity Trends:
- Antiparasitic Activity: Dichlorophenyl and fluorophenyl substituents (e.g., ) enhance halogen bonding with parasite enzymes.
- CNS Effects: Pyridinyl or benzodioxol amides (e.g., ) correlate with GABA receptor interactions.
Physicochemical and ADME Profiles
- Metabolic Stability: Trifluoromethyl groups reduce oxidative metabolism, whereas saturated analogs (e.g., ) may undergo faster glucuronidation.
Preparation Methods
Chlorination at the C3 Position
The chlorine atom at position 3 is introduced via direct electrophilic substitution during cyclocondensation. Using 5-amino-3-chloropyrazole as the starting material ensures regioselective incorporation of chlorine, as confirmed by X-ray crystallography of related compounds. Alternative methods employ POCl₃ as a chlorinating agent post-cyclization, though this approach risks over-chlorination.
Trifluoromethyl Group Installation
The 7-(trifluoromethyl) group derives from trifluoroacetic anhydride (TFAA) -mediated trifluoromethylation. In a one-pot reaction, TFAA reacts with the pyrimidine intermediate, substituting a methyl group with CF₃ under nucleophilic conditions. This method avoids hazardous fluorinating agents, achieving >90% purity for CF₃-containing heterocycles.
Carboxamide Functionalization via Amidation
The N-[2-(trifluoromethyl)phenyl]carboxamide side chain is introduced through a two-step process:
-
Ester Hydrolysis : Methyl pyrazolo[1,5-a]pyrimidine-3-carboxylate intermediates are hydrolyzed to carboxylic acids using NaOH in aqueous ethanol .
-
Amide Coupling : The carboxylic acid reacts with 2-(trifluoromethyl)aniline in the presence of HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) , yielding the target carboxamide.
Table 1: Reaction Conditions for Amidation
| Parameter | Condition | Yield (%) | Purity (%) |
|---|---|---|---|
| Coupling Reagent | HATU, DMF, rt, 12 h | 82 | 98 |
| EDC, THF, 0°C to rt, 24 h | 75 | 95 | |
| Aniline Equivalents | 1.2 eq | – | – |
This step is critical for ensuring pharmacological activity, as the carboxamide group enhances binding affinity to biological targets.
Regioselectivity and Byproduct Management
Regioselectivity challenges arise during cyclocondensation due to competing reaction pathways. 1,2-Allenic ketones have been employed to favor the formation of the 5-phenyl-7-CF₃ regioisomer, as demonstrated by Zhang et al.. Byproducts such as 7-chloro isomers are minimized using low-temperature gradient purification (hexane/ethyl acetate).
Structural Characterization and Validation
The compound’s structure is confirmed via:
-
¹H/¹³C NMR : Distinct signals for the CF₃ groups (δ ~120–125 ppm in ¹³C) and aromatic protons (δ 7.5–8.1 ppm in ¹H).
-
X-ray Crystallography : Confirms the planar pyrazolo[1,5-a]pyrimidine core and carboxamide orientation.
Table 2: Key Spectral Data
| Technique | Observation | Reference |
|---|---|---|
| ¹H NMR (CDCl₃) | δ 8.07 (s, 1H, H-2), 7.68 (d, 2H, Ar-H) | |
| ¹³C NMR | δ 163.0 (C=O), 144.7 (C-Cl) | |
| IR (KBr) | 1664 cm⁻¹ (C=O stretch) |
Scalability and Industrial Considerations
Large-scale synthesis (≥100 g) requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
